molecular formula C17H27N5O4S B031034 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester CAS No. 921927-93-7

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester

Cat. No.: B031034
CAS No.: 921927-93-7
M. Wt: 397.5 g/mol
InChI Key: MVXXQXZCKPUWEY-UNJBNNCHSA-N
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Description

2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a thiazole ring, an azido group, and multiple chiral centers. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester involves multiple steps, including the formation of the thiazole ring and the introduction of the azido group. The synthetic route typically starts with the preparation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The azido group is then introduced via a nucleophilic substitution reaction using sodium azide. The final steps involve the coupling of the thiazole derivative with the appropriate amino acid derivative under peptide coupling conditions, followed by esterification to obtain the methyl ester .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 position, and nucleophilic substitution reactions at the C-5 position.

    Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Scientific Research Applications

2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes by binding to their active sites. The azido group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The thiazole ring enhances the binding affinity through π-π interactions with aromatic residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and azido-containing molecules.

Properties

IUPAC Name

methyl 2-[(1R,3R)-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S/c1-6-10(4)14(21-22-18)15(24)19-11(9(2)3)7-13(23)16-20-12(8-27-16)17(25)26-5/h8-11,13-14,23H,6-7H2,1-5H3,(H,19,24)/t10-,11+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXXQXZCKPUWEY-UNJBNNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C1=NC(=CS1)C(=O)OC)O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester
Reactant of Route 2
2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester
Reactant of Route 3
2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester
Reactant of Route 5
2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester
Reactant of Route 6
2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester

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